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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive statistical analysis and comparison of CW0134 (C134) treatment data for

recurrent glioblastoma (GBM). As of late 2025, the landscape of recurrent GBM therapy

remains challenging, with a critical need for innovative approaches like oncolytic virotherapy.

This document summarizes the mechanism, preclinical data, and available clinical trial

information for C134, a next-generation oncolytic herpes simplex virus (oHSV). It also

benchmarks C134 against current standard-of-care and other emerging therapies for recurrent

GBM, providing a data-driven perspective for future research and development.

Executive Summary of C134 Performance
C134 is a genetically engineered oncolytic herpes simplex virus-1 (HSV-1) designed for

enhanced tumor cell killing and induction of a robust anti-tumor immune response. It is

currently under investigation in a Phase I clinical trial for recurrent malignant glioma

(NCT03657576). While full, peer-reviewed clinical data from this trial is eagerly awaited,

preclinical studies and the trial's design provide a strong foundation for its potential.

Key Features of C134:
Enhanced Replication in Tumor Cells: C134 is characterized by the deletion of the

neurovirulence gene, γ134.5, a common feature for safety in oncolytic HSVs. To overcome
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the reduced replication associated with this deletion, C134 is engineered to express the

human cytomegalovirus (HCMV) IRS1 gene. The IRS1 protein counteracts the protein

kinase R (PKR)-mediated translational arrest, a key antiviral defense mechanism in host

cells, thereby enabling more efficient viral replication within the tumor microenvironment.[1]

[2]

Induction of Anti-Tumor Immunity: Beyond direct oncolysis (the bursting of cancer cells),

C134 is designed to stimulate a potent T-cell mediated anti-tumor immune response.[2][3]

This immunogenic cell death exposes tumor antigens to the immune system, potentially

leading to a durable, systemic anti-tumor effect.

Comparative Analysis of Therapeutic Strategies for
Recurrent Glioblastoma
The treatment of recurrent GBM is multifaceted, with no single standard of care demonstrating

overwhelming efficacy. The choice of therapy often depends on the patient's prior treatments,

performance status, and the location and size of the recurrent tumor.
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Treatment Modality Agent/Method

Reported Efficacy
(Median Overall
Survival from
recurrence)

Key Limitations

Standard of Care
Chemotherapy

(Lomustine)
~7-9 months

Myelosuppression,

limited efficacy

Re-operation

Highly selective

patient population;

provides cytoreduction

Invasive, potential for

neurological deficits

Re-irradiation
Palliative benefit in

select patients

Cumulative toxicity to

healthy brain tissue

Bevacizumab (Anti-

VEGF)

Improves progression-

free survival, but not

overall survival in

many studies

Increased risk of

hemorrhage,

hypertension

Oncolytic Virotherapy C134 (oHSV)

Phase I trial ongoing

(NCT03657576);

preclinical data

suggests superiority

over 1st gen oHSVs.

[2]

Data from the ongoing

Phase I trial are not

yet fully published.

G207 (oHSV)

Median OS of 12.2

months in a pediatric

high-grade glioma

trial.[4]

Efficacy in adults with

recurrent GBM is still

under investigation.

G47Δ (oHSV)

Data from a Phase II

trial in Japan is

awaited.[5]

Limited published data

on efficacy in

recurrent GBM.

Reolysin (Reovirus)

Median OS of ~5

months in a Phase I

trial.[1]

Limited single-agent

efficacy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://ohiostate.elsevierpure.com/en/projects/oncolytic-immunotherapy-using-chimeric-hsv-c134-a-phase-i-trial-a-3/
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2023.1206111/full
https://www.cancer.gov/research/participate/clinical-trials-search/v?id=NCI-2021-00111
https://pmc.ncbi.nlm.nih.gov/articles/PMC7912718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below

are summarized protocols for key experiments in the evaluation of oncolytic viruses like C134.

In Vitro Cytotoxicity Assay
Objective: To determine the lytic activity of the oncolytic virus on glioblastoma cells.

Methodology:

Cell Culture: Human glioblastoma cell lines (e.g., U87, LN229) and patient-derived

glioblastoma stem-like cells (GSCs) are cultured under appropriate conditions.

Viral Infection: Cells are seeded in 96-well plates and infected with serial dilutions of the

oncolytic virus (e.g., C134) or a control virus.

Viability Assessment: At various time points post-infection (e.g., 48, 72, 96 hours), cell

viability is measured using a metabolic assay such as MTT or a luciferase-based assay that

quantifies ATP.

Data Analysis: The effective concentration (EC50) is calculated to determine the viral dose

required to kill 50% of the cancer cells.

In Vivo Murine Model of Glioblastoma
Objective: To evaluate the anti-tumor efficacy and safety of the oncolytic virus in a living

organism.

Methodology:

Cell Implantation: Immunocompromised mice (e.g., nude or SCID) are stereotactically

implanted with human glioblastoma cells engineered to express a reporter gene like

luciferase.

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence

imaging (BLI). Mice are injected with luciferin, and the light emitted from the tumor cells is

quantified using an in-vivo imaging system (IVIS).
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Viral Administration: Once tumors reach a specified size, a single or multi-dose regimen of

the oncolytic virus or a control is administered intratumorally.

Efficacy Assessment: Tumor growth is monitored by BLI, and animal survival is recorded. A

significant increase in the median survival of the treated group compared to the control group

indicates efficacy.

Toxicity Assessment: Animal weight, behavior, and signs of neurological deficits are

monitored throughout the experiment. Histological analysis of the brain and other organs is

performed at the end of the study to assess for toxicity.

Visualizing the Mechanisms of C134
Signaling Pathway of C134 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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